molecular formula C12H19N3 B1447598 3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine CAS No. 1540988-34-8

3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine

Cat. No.: B1447598
CAS No.: 1540988-34-8
M. Wt: 205.3 g/mol
InChI Key: VGKITYSVYVEVGT-UHFFFAOYSA-N
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Description

3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine is an organic compound that belongs to the class of imidazo[1,5-a]pyridines. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring, with a piperidine moiety attached to the imidazole ring.

Scientific Research Applications

3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Safety and Hazards

The safety information available indicates that this compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements and precautionary statements for this compound are not specified .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a piperidine derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-ylamine
  • (5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl)methyl(methyl)amine
  • Other imidazo[1,5-a]pyridine derivatives

Uniqueness

3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused ring system and piperidine moiety make it a versatile scaffold for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

3-piperidin-3-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-2-7-15-11(5-1)9-14-12(15)10-4-3-6-13-8-10/h9-10,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKITYSVYVEVGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CN=C2C3CCCNC3)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine
Reactant of Route 2
3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine
Reactant of Route 3
3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine
Reactant of Route 4
3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine
Reactant of Route 5
3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine
Reactant of Route 6
3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine

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